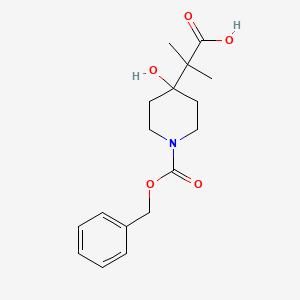

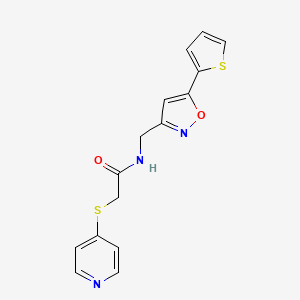

![molecular formula C21H13Cl3N2O B2496649 3-(4-Chlorophenyl)imino-1-[(2,6-dichlorophenyl)methyl]indol-2-one CAS No. 478031-81-1](/img/structure/B2496649.png)

3-(4-Chlorophenyl)imino-1-[(2,6-dichlorophenyl)methyl]indol-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of derivatives similar to "3-(4-Chlorophenyl)imino-1-[(2,6-dichlorophenyl)methyl]indol-2-one" involves complex reactions, often utilizing specific reagents to achieve desired structural configurations. For example, studies have detailed the synthesis of closely related compounds through reactions that include chlorination, alkylation, and cyclization steps, demonstrating the intricate processes needed to create such molecules (Virsodia et al., 2009).

Molecular Structure Analysis

The molecular structure of compounds similar to "this compound" has been thoroughly investigated using techniques like X-ray crystallography. These studies reveal detailed insights into the molecular geometry, including bond lengths, angles, and overall three-dimensional arrangement, contributing to a deeper understanding of the compound's chemical behavior and reactivity (Manolov et al., 2012).

Chemical Reactions and Properties

Chemical properties of such molecules, including their reactivity and interaction with various reagents, are pivotal for their application in synthesis and drug development. Research into similar compounds has shed light on their reactive sites, potential for undergoing specific chemical transformations, and their stability under various conditions (Julie et al., 2021).

Physical Properties Analysis

The physical properties, including solubility, melting point, and crystal structure, are essential for understanding the compound's behavior in different environments. Detailed analysis provides insights into how these compounds interact with solvents, their phase behavior, and the implications for their use in practical applications. Studies often utilize computational and experimental methods to predict and measure these properties accurately (Wu et al., 2015).

Chemical Properties Analysis

Exploring the chemical properties of these compounds includes examining their reactivity, stability, and interactions with other molecules. Research focuses on understanding the electron distribution within the molecule, its potential energy surface, and how these factors influence its behavior in chemical reactions. This information is crucial for designing new compounds with desired properties and for predicting the outcomes of chemical reactions (Bakirdere et al., 2015).

Scientific Research Applications

Antimicrobial and Antitumor Activities

A study by Singh et al. (2014) details the synthesis of imines, including those with a 4-chlorophenyl group, from N-methyl-1H-indole-3-carboxaldehyde. These compounds demonstrated significant biological activities, particularly in antibacterial, antifungal, and antitumor assays. The imine with a 4-chlorophenyl group showed potent antitumor activity and brine shrimp lethality, indicating its potential in medical research for cancer treatment (Singh, Al-Kahraman, Mpadi, & Yasinzai, 2014).

Optoelectronic Properties and Computational Studies

Ashfaq et al. (2022) conducted a comprehensive study on two imine compounds, exploring their molecular structure, optoelectronic properties, and bioactivity through a combination of quantum chemical and molecular docking methods. The study's findings offer insights into the potential of these compounds in applications such as material science and drug development (Ashfaq et al., 2022).

Structural and Electronic Properties

Julie et al. (2021) investigated the structural, wavefunctional, and electronic properties of a similar compound in different solvent atmospheres. Their research provides valuable information on the reactivity and interaction of these compounds with various solvents, which is critical for their application in chemical synthesis and material science (Julie et al., 2021).

Enantioselective Synthesis in Organic Chemistry

Gao, Xu, and Shi (2015) developed a chiral phosphine-catalyzed asymmetric aza-Morita–Baylis–Hillman reaction, which included the synthesis of indole-derived sulfonyl imines. This study contributes to the field of organic chemistry, particularly in the synthesis of complex organic molecules with potential pharmaceutical applications (Gao, Xu, & Shi, 2015).

Future Directions

Indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . The development of novel dual- or multi-target antidepressants is a significant area of study in the discipline . The expectation is that advances in our understanding of the chemical biology important to these compounds might increase the use and exploration of new ideas for the improvement in practical approaches to advance medicinal chemistry .

Mechanism of Action

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors , suggesting a broad spectrum of potential targets.

Mode of Action

Indole derivatives are known to interact with their targets and cause changes that lead to various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

Given the broad range of biological activities associated with indole derivatives , it can be inferred that multiple biochemical pathways could potentially be affected.

Result of Action

Given the wide range of biological activities associated with indole derivatives , it can be inferred that the compound could potentially have diverse molecular and cellular effects.

properties

IUPAC Name |

3-(4-chlorophenyl)imino-1-[(2,6-dichlorophenyl)methyl]indol-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H13Cl3N2O/c22-13-8-10-14(11-9-13)25-20-15-4-1-2-7-19(15)26(21(20)27)12-16-17(23)5-3-6-18(16)24/h1-11H,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCMLDZIFBZVLKA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NC3=CC=C(C=C3)Cl)C(=O)N2CC4=C(C=CC=C4Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H13Cl3N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2E)-N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-(furan-2-yl)prop-2-enamide](/img/structure/B2496568.png)

![N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-2-(2-naphthyloxy)acetamide](/img/structure/B2496569.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2496576.png)

![4-benzoyl-N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2496579.png)

![2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2496580.png)

![8-[4-(3-Chlorophenyl)-1-piperazinyl]-3-methyl-7-pentylpurine-2,6-dione](/img/no-structure.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide](/img/structure/B2496585.png)

![4-amino-5-[(5-bromothiophen-2-yl)sulfonyl]pyrimidine-2(1H)-thione](/img/structure/B2496589.png)